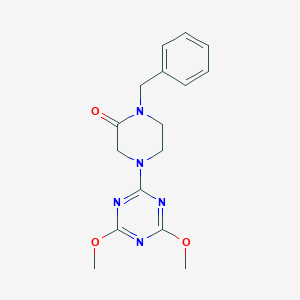![molecular formula C14H21N3O2S B6438797 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane CAS No. 2549030-05-7](/img/structure/B6438797.png)
1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane, also known as CPPD, is an organic compound with a wide range of uses in the field of scientific research. CPPD is a cyclic organic compound that is composed of a sulfonyl group and a pyridin-3-ylmethyl group connected to a 1,4-diazepane ring. The presence of the two functional groups makes CPPD an interesting compound for researchers and scientists, as it can be used as a starting material for synthesizing other compounds. CPPD has been used in a variety of scientific research applications and is known to have biochemical and physiological effects on living organisms.
Aplicaciones Científicas De Investigación
1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane has a wide range of applications in scientific research. It has been used in the synthesis of novel organic compounds and as a starting material for the synthesis of pharmaceuticals and other biologically active compounds. It has also been used as a catalyst in organic reactions and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane is not fully understood. However, it is believed that the presence of the sulfonyl group and the pyridin-3-ylmethyl group in 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane allow it to interact with other molecules and form complexes. This can lead to the formation of new compounds or the inhibition of certain biochemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane are not fully understood. However, it is known that 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane can interact with various enzymes and proteins in the body and can affect their activity. It has also been shown to have an inhibitory effect on certain biochemical pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane in laboratory experiments has several advantages. It is a relatively stable compound, is relatively easy to synthesize, and is relatively inexpensive. However, there are also some limitations to its use in laboratory experiments. For example, 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane is a relatively weak ligand, which can make it difficult to use in certain types of reactions.
Direcciones Futuras
Given the wide range of applications of 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane in scientific research, there are many potential future directions for its use. For example, 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane could be used to develop novel drugs and therapies for a variety of diseases and conditions. It could also be used to develop new catalysts and ligands for use in organic synthesis. In addition, 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane could be used to develop new materials for use in various industrial processes. Finally, 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane could be used to develop new methods for the detection and quantification of various molecules.
Métodos De Síntesis
1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane can be synthesized in a three-step process. The first step involves the reaction of 1-chloro-3-methyl-2-cyclopropanesulfonyl chloride with pyridine to form cyclopropanesulfonyl pyridine. The second step involves the reaction of cyclopropanesulfonyl pyridine with sodium methoxide to form 1-(cyclopropanesulfonyl)-4-methyl-1,4-diazepane. The third step involves the reaction of 1-(cyclopropanesulfonyl)-4-methyl-1,4-diazepane with pyridin-3-ylmethyl chloride to form 1-(cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane.
Propiedades
IUPAC Name |
1-cyclopropylsulfonyl-4-(pyridin-3-ylmethyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c18-20(19,14-4-5-14)17-8-2-7-16(9-10-17)12-13-3-1-6-15-11-13/h1,3,6,11,14H,2,4-5,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGVHOHRAJUYJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropanesulfonyl)-4-[(pyridin-3-yl)methyl]-1,4-diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B6438718.png)
![4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine-2-carboxamide](/img/structure/B6438737.png)

![N-{1-[(3-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438749.png)
![2-cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B6438750.png)
![5-methoxy-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6438751.png)
![1-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole](/img/structure/B6438756.png)
![4-methyl-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438766.png)
![4-methyl-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438774.png)
![4-methyl-1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438782.png)
![4-methyl-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B6438783.png)
![4-(4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B6438788.png)
![1-(cyclopropanesulfonyl)-4-[(pyridin-2-yl)methyl]-1,4-diazepane](/img/structure/B6438803.png)
